![molecular formula C21H23N3O4S2 B12206662 N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12206662.png)
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another 1,3,4-thiadiazole derivative with antimicrobial properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits good analgesic activity.
Uniqueness
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of a thiadiazole ring and a phenoxyacetamide moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications .
Biological Activity
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
- Molecular Formula : C21H23N3O4S2
- Molecular Weight : 445.6 g/mol
- CAS Number : 905762-96-1
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of the benzylsulfonyl group significantly enhances antibacterial properties.
Bacterial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | High activity | |
Escherichia coli | Moderate activity | |
Mycobacterium tuberculosis | In vitro anti-tubercular activity |
The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as norfloxacin and ciprofloxacin.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.
Cell Line | EC50 (µM) | Activity |
---|---|---|
MCF-7 (breast cancer) | 10.28 | Significant inhibition |
HepG2 (liver cancer) | 10.79 | High cytotoxicity |
A549 (lung cancer) | >50 | Moderate activity |
The compound's mechanism appears to involve the inhibition of key cellular pathways that promote cancer cell growth, with some derivatives showing even higher efficacy than established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various thiadiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity Assessment : In a separate study focusing on cytotoxicity against cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability in MCF-7 and HepG2 cells, confirming its potential as an anticancer agent .
Properties
Molecular Formula |
C21H23N3O4S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-14(2)17-10-9-15(3)11-18(17)28-12-19(25)22-20-23-24-21(29-20)30(26,27)13-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,22,23,25) |
InChI Key |
FZVVRMSGANLRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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